N-(2-anilino-2-oxoethyl)-2-fluorobenzamide
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Description
N-(2-anilino-2-oxoethyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H13FN2O2 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.09610582 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2-anilino-2-oxoethyl)-2-fluorobenzamide is a type of salicylanilide derivative . Salicylanilides are known to act as inhibitors of the two-component regulatory system (TCS) in bacteria . The TCS is a basic stimulus-response coupling mechanism to allow organisms to sense and respond to changes in environmental conditions .
Mode of Action
The compound interacts with its targets by inhibiting the TCS in bacteria . The importance of electron-attracting substituents in the salicyloyl ring and hydrophobic groups in the anilide moiety for optimal activity have been noted . Removal of the 2-OH group resulted in the loss of activity .
Biochemical Pathways
Given its structural similarity to other salicylanilides, it is likely that it interferes with bacterial signal transduction pathways, particularly those involving the tcs .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
Salicylanilides, in general, have been found to possess a wide range of biological activities, including antifungal and antituberculotic activity . They have shown in vitro activity against drug-resistant and sensitive clinical isolates of Mycobacteria .
Properties
IUPAC Name |
N-(2-anilino-2-oxoethyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-13-9-5-4-8-12(13)15(20)17-10-14(19)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFHOGPBMCISRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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